molecular formula C15H17ClN2O2 B8421991 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxamide

7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxamide

Cat. No. B8421991
M. Wt: 292.76 g/mol
InChI Key: GKDWAOXRECKROY-UHFFFAOYSA-N
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Patent
US07763732B2

Procedure details

To a suspension of 1-(tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid amide (8.0 g, 27.0 mmol) in tetrahydrofuran (100 ml) was added chlorocarbonylsulfenyl chloride (4.7 ml, 55.0 mmol) and the reaction mixture was heated at reflux for 3 h and allowed to cool. The precipitate was filtered off and dried to give 5-(1-tetrahydropyran-4-yl) methyl-7-chloro-1H-indole)-[1,3,4]-oxathiazol-2-one (5.3 g, 15.0 mmol) as a white solid. The filtrate was concentrated in vacuo, and the resulting solid was washed with 5% ethylacetate in n-heptane then dried to leave 7-chloro-3-([1,3,4]-oxathiazol-2-on-5-yl)-1-(tetrahydropyran-4-yl)methyl-1H-indole (2.6 g, 7.0 mmol) as a pink solid.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCC(C[N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][C:15]=3[Cl:17])[C:10]([C:18]([NH2:20])=[O:19])=[CH:9]2)CC1.Cl[C:22]([S:24]Cl)=[O:23]>O1CCCC1>[O:23]1[CH2:22][CH2:9][CH:10]([CH2:18][C:13]2[CH:12]=[C:11]3[C:16](=[C:15]([Cl:17])[CH:14]=2)[NH:8][CH:9]=[CH:10]3)[CH2:11][CH2:12]1.[O:19]1[CH:18]=[N:20][S:24][C:22]1=[O:23]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
O1CCC(CC1)CN1C=C(C2=CC=CC(=C12)Cl)C(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
ClC(=O)SCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)CC=1C=C2C=CNC2=C(C1)Cl
Name
Type
product
Smiles
O1C(SN=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 111.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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